

# Application Notes and Protocols for HPLC Purification of Avibactam Intermediates

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## Compound of Interest

**Compound Name:** (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

**Cat. No.:** B601231

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## Introduction

Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, crucial in overcoming antibiotic resistance in Gram-negative bacteria. Its synthesis involves several key chiral intermediates, the purity of which is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of critical Avibactam intermediates using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on preparative-scale separation of chiral isomers.

## Key Intermediates in Avibactam Synthesis

The synthesis of Avibactam involves several key intermediates. Among the most critical is the chiral piperidine derivative, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate and its oxalate salt. The correct stereochemistry of this intermediate is essential for the desired therapeutic effect of Avibactam. Another important precursor is the bicyclic core, (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. Purification of these intermediates is necessary to remove diastereomeric impurities and other process-related impurities.<sup>[1][2]</sup>

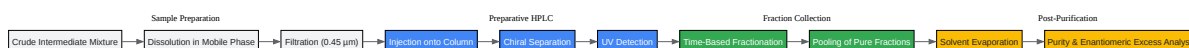
## HPLC and SFC in Intermediate Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pharmaceutical intermediates.[3] For chiral separations, specialized chiral stationary phases (CSPs) are employed to resolve enantiomers and diastereomers.[1][4][5][6] Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations, offering faster run times, reduced solvent consumption, and often providing orthogonal selectivity.[7][8][9][10][11][12]

### Application Note 1: Preparative Chiral HPLC Purification of Ethyl (2S,5R)-5- ((benzyloxy)amino)piperidine-2-carboxylate Oxalate

This protocol outlines the preparative separation of the desired (2S,5R) diastereomer of ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate from a mixture containing other stereoisomers.

## Experimental Workflow



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Caption: Workflow for Preparative HPLC Purification.

## Methodology

### 1. Sample Preparation:

- Dissolve the crude oxalate salt of ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate in the initial mobile phase to a concentration of 10-20 mg/mL.
- Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

## 2. Preparative HPLC Conditions:

Parameter	Condition
Column	Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 20 x 250 mm, 5 µm
Mobile Phase	Isocratic: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate	18 mL/min
Injection Volume	1-5 mL (depending on loading study results)
Column Temperature	25 °C
Detection	UV at 220 nm

## 3. Fraction Collection:

- Collect fractions based on the elution time of the desired (2S,5R) isomer, which should be determined from an initial analytical run.
- Typically, the desired isomer will be the major peak. Collect the peak from the point of inflection on the upslope to the point of inflection on the downslope to maximize purity.

## 4. Post-Purification Analysis:

- Pool the collected fractions containing the pure (2S,5R) isomer.
- Evaporate the solvent under reduced pressure.
- Analyze the purity and enantiomeric/diastereomeric excess of the final product using an analytical chiral HPLC method.

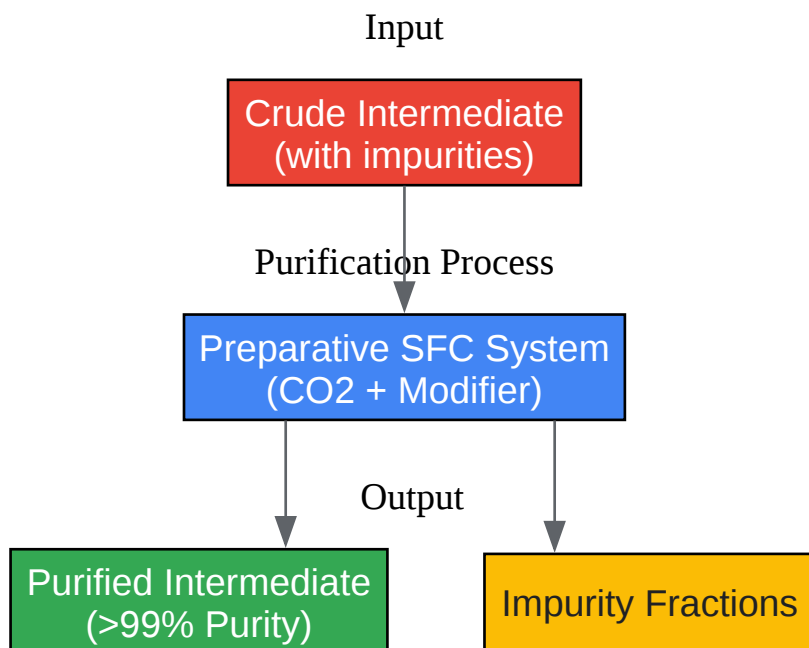
## Quantitative Data Summary

Parameter	Before Purification	After Purification
Diastereomeric Purity ((2S,5R) isomer)	~90%	>99.5%
Yield of (2S,5R) isomer	-	>95%
Recovery	-	>90%

## Application Note 2: SFC Purification of (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

This protocol describes the purification of the key bicyclic intermediate of Avibactam from related impurities using preparative Supercritical Fluid Chromatography (SFC).

### Logical Relationship of SFC Purification



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Caption: Input-Process-Output of SFC Purification.

## Methodology

### 1. Sample Preparation:

- Dissolve the crude (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide in methanol to a concentration of 50 mg/mL.
- Ensure complete dissolution; sonication may be required.

### 2. Preparative SFC Conditions:

Parameter	Condition
Column	PrincetonSFC 2-Ethylpyridine, 21.2 x 250 mm, 5 $\mu$ m
Mobile Phase	A: Supercritical CO <sub>2</sub> B: Methanol with 0.2% NH <sub>4</sub> OH
Gradient	5% to 40% B over 10 minutes
Flow Rate	70 mL/min
Back Pressure	120 bar
Column Temperature	40 °C
Detection	UV at 215 nm and/or Mass Spectrometry (MS)

### 3. Fraction Collection:

- Trigger fraction collection based on the UV or MS signal corresponding to the target compound.
- The use of a mass detector provides higher specificity for collecting the desired product.

### 4. Post-Purification Analysis:

- Evaporate the methanol from the collected fractions.
- Determine the purity of the isolated compound using an analytical HPLC-UV/MS method.

## Quantitative Data Summary

Parameter	Before Purification	After Purification
Purity	~95%	>99.8%
Yield	-	>92%
Recovery	-	>95%

## Conclusion

The described HPLC and SFC methods provide efficient and scalable solutions for the purification of key chiral intermediates in the synthesis of Avibactam. The high purity of these intermediates is crucial for the successful production of a safe and effective final drug product. These protocols can be adapted and optimized for different scales of production, from laboratory research to industrial manufacturing. The use of orthogonal techniques like HPLC and SFC can be a powerful strategy to ensure the highest purity standards are met.<sup>[13]</sup>

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